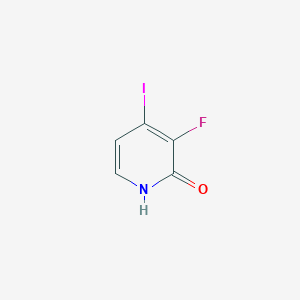

3-Fluoro-4-iodopyridin-2(1H)-one

Übersicht

Beschreibung

3-Fluoro-4-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of fluorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodopyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 3-fluoropyridin-2(1H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction conditions must be carefully controlled to avoid over-iodination or degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine substituent can lead to the formation of 3-fluoropyridin-2(1H)-one.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include 3-fluoro-4-substituted pyridin-2(1H)-ones.

Oxidation Reactions: Products include this compound N-oxide.

Reduction Reactions: Products include 3-fluoropyridin-2(1H)-one.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoro-4-iodopyridin-2(1H)-one serves as a pivotal building block for the synthesis of various pharmaceuticals. Its unique halogenated structure enhances biological activity and selectivity towards specific molecular targets.

- Case Study : The compound has been utilized in the synthesis of β-carboline derivatives, which are known for their applications in anti-cancer treatments and neuroprotection. These derivatives exhibit significant therapeutic potential due to their ability to modulate neurotransmitter systems and inhibit tumor growth .

Organic Synthesis

In organic synthesis, this compound acts as an essential intermediate for constructing more complex molecules. Its reactivity is influenced by the presence of both fluorine and iodine, making it suitable for various coupling reactions.

- Synthesis Example : The Suzuki-Miyaura coupling reaction involving this compound has been demonstrated to yield diverse biaryl compounds, which are crucial in developing new materials and drug candidates .

Material Science

The compound is also explored in material science for its electronic properties. Fluorinated pyridines like this compound can be used to create materials with tailored electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro-4-chloropyridin-2(1H)-one

- 3-Fluoro-4-bromopyridin-2(1H)-one

- 3-Fluoro-4-methylpyridin-2(1H)-one

Comparison

Compared to its analogs, 3-Fluoro-4-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine substituent makes it more suitable for certain types of substitution reactions and can enhance its biological activity due to the heavy atom effect. Additionally, the fluorine atom contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Biologische Aktivität

3-Fluoro-4-iodopyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a pyridinone derivative characterized by the presence of fluorine and iodine substituents. Its chemical structure allows it to engage in various interactions with biological targets, making it a candidate for drug development.

Research indicates that pyridinone derivatives, including this compound, can act on multiple biological pathways:

- Kinase Inhibition : These compounds often serve as inhibitors of kinases involved in critical signaling pathways. For instance, they have been shown to inhibit mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammation and cancer progression .

- Anti-inflammatory Activity : Studies have demonstrated that certain pyridinone derivatives can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammatory models. This suggests their potential use in treating inflammatory diseases .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Antiviral Activity

Research has highlighted the antiviral properties of related pyridinones against HIV. Compounds similar to this compound have shown notable activity against HIV reverse transcriptase, suggesting potential applications in antiviral therapies .

Antitumor Effects

Pyridinones have also been explored for their antitumor effects. They exhibit cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The mechanism involves inducing apoptosis through modulation of Bcl-2 family proteins and cell cycle arrest .

Case Studies

Several studies provide insights into the practical applications and efficacy of pyridinones:

- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of a related compound using RAW264.7 macrophages. The compound reduced NO secretion significantly at concentrations as low as 6 µM without exhibiting toxicity, indicating its therapeutic potential in inflammatory conditions .

- Antiviral Efficacy : In another study focusing on HIV inhibitors, pyridinone derivatives were assessed for their ability to inhibit HIV reverse transcriptase effectively. The findings suggested that structural modifications could enhance their potency against viral targets .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-fluoro-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXGWYJMOQNGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.